molecular formula C16H18N2O B4623801 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide

Cat. No. B4623801
M. Wt: 254.33 g/mol
InChI Key: XULKNESFLGBNHC-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Self-Assembly in Supramolecular Chemistry 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide, like its structural relatives in the benzene-1,3,5-tricarboxamide (BTA) family, is a candidate for exploration in the field of supramolecular chemistry. BTAs are known for their simple structure, wide accessibility, and their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. These compounds can assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding, showcasing the potential for 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide in similar applications (Cantekin, de Greef, & Palmans, 2012).

Chemistry and Properties of Pyridine Derivatives Research on compounds containing pyridine derivatives, such as 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide, reveals a vast range of chemical behaviors and properties. These compounds have been evaluated for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The variability in their chemistry suggests numerous points of potential interest for further investigation, including analogues of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide that are currently unknown (Boča, Jameson, & Linert, 2011).

Biomedical Research Tool Substituted benzamide analogs, including structures similar to 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide, have been used extensively as research tools in biomedical studies. For example, eticlopride, a substituted benzamide analog, has been used to understand dopamine D2-like receptor function, the role of these receptors in behavior, and their influence on several preclinical animal models. This highlights the potential of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide as a research tool in neuroscience and pharmacology (Martelle & Nader, 2008).

Environmental and Health Impact Studies Research on the environmental and health impacts of chemical compounds includes the study of derivatives of benzamide, which could encompass compounds like 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide. Such studies are critical for understanding the carcinogen metabolism in humans, the effects of environmental exposure, and the development of biomarkers for investigating tobacco and cancer (Hecht, 2002).

Toxicology and Environmental Safety Investigations into the biological effects of acetamide, formamide, and their derivatives are essential for assessing the environmental safety and potential toxicological impact of new compounds, including 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide. Such research informs regulatory decisions, safety guidelines, and the development of safer chemical alternatives (Kennedy, 2001).

properties

IUPAC Name

3,5-dimethyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-8-12(2)10-15(9-11)16(19)18-13(3)14-4-6-17-7-5-14/h4-10,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULKNESFLGBNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(C)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[1-(pyridin-4-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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